molecular formula C21H24O10 B12505518 1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one

1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one

Cat. No.: B12505518
M. Wt: 436.4 g/mol
InChI Key: IOUVKUPGCMBWBT-UHFFFAOYSA-N
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Description

This compound is a polyphenolic propanone derivative characterized by a central propan-1-one backbone linked to two aromatic rings. The first phenyl group is substituted with hydroxyl groups at positions 2, 4, and 6, where the 6-position is further modified by a glucosyl moiety (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl). The second aromatic ring is a 4-hydroxyphenyl group.

Properties

IUPAC Name

1-[2,4-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(23)5-2-10/h1-2,4-5,7-8,16,18-24,26-29H,3,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUVKUPGCMBWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60-81-1
Record name Phlorizin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Ethanol-Based Reflux Extraction

  • Procedure :
    • Dried plant material (e.g., apple bark or litchi pericarp) is pulverized and sieved (20–40 mesh).
    • The powder is refluxed with 40–80% ethanol (1:5–15 solid-to-liquid ratio) at 60–80°C for 2–3 hours.
    • The extract is concentrated under reduced pressure, followed by ethyl acetate partitioning and activated carbon decolorization.
  • Yield : 193.6–642.8 mg per kg of raw material, with purity >98% (HPLC).

Aqueous Extraction with Macroporous Resin Purification

  • Procedure :
    • Raw materials are boiled in pure water (1:4–8 ratio) for 2–3 hours.
    • The filtrate is adsorbed onto macroporous resin (e.g., D101) and eluted with 20–50% ethanol.
    • Crystallization at 0–4°C yields phlorizin with >99% purity.
  • Advantages : Avoids organic solvents, reducing residue contamination.

Microwave- and Ultrasound-Assisted Extraction

Microwave-Assisted Solvent Extraction

  • Conditions :
    • Solvent: 70% ethanol, 1:5 solid-to-liquid ratio.
    • Microwave power: 500 W, 70°C, 30 min.
  • Efficiency : Reduces extraction time by 75% compared to classical heating, with comparable yields (190–200 mg/kg).

Ultrasound Pretreatment

  • Conditions :
    • Frequency: 40 kHz, 30–80°C, 0.5–2 hours.
    • Post-treatment: Thermal reflux for 30 min.
  • Yield Enhancement : Increases phlorizin recovery by 20–30% due to cell wall disruption.

Chemical Synthesis

Intermediate Synthesis: 2,4-Dihydroxyacetophenone

  • Procedure :
    • Resorcinol reacts with acetic acid in the presence of ZnCl₂ at 100–130°C for 1–8 hours.
    • The product is recrystallized with water, yielding 72.8% purity.
  • Key Reaction :
    $$
    \text{Resorcinol} + \text{CH₃COOH} \xrightarrow{\text{ZnCl}_2} \text{2,4-Dihydroxyacetophenone}
    $$

Glycosylation of Phloretin

  • Steps :
    • Phloretin is synthesized via Michael addition of 2,4-dihydroxyacetophenone and 4-hydroxyphenylpropan-1-one.
    • Glycosylation with glucose donors (e.g., UDP-glucose) under acidic or enzymatic conditions.
  • Yield : 48–58% for glycosylation steps.

Enzymatic Biosynthesis

Glycosyltransferase-Catalyzed Synthesis

  • Enzymes :
    • YjiC from Bacillus licheniformis.
    • UGT88F1/F2 from pear.
  • Conditions :
    • Substrates: Phloretin (2 mM), UDP-glucose (8 mM).
    • Buffer: Tris-HCl (pH 7.5), 30°C, 12 hours.
  • Conversion Rate : 95% for monoglucoside formation.

Whole-Cell Biocatalysis

  • Engineered E. coli : Co-expresses glycosyltransferases and UDP-glucose biosynthetic pathways.
  • Yield : 1.2 g/L in 24-hour fermentation.

Purification Techniques

High-Speed Counter-Current Chromatography (HSCCC)

  • Solvent System : Chloroform-methanol-n-butanol-water (5:4:0.5:3, v/v).
  • Purity : 99% after a single-step separation.

Recrystallization

  • Method : Dissolve crude extract in 40% methanol, cool to 4°C, and filter.
  • Recovery : 70–85%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h) Cost Scalability
Ethanol Reflux 58–72 98 6–8 Low Industrial
Aqueous Extraction 70 99 10–12 Medium Pilot-scale
Enzymatic 95 95 12 High Lab-scale
HSCCC 80 99 7 Very High Lab-scale

Challenges and Innovations

  • Limitations : Chemical synthesis involves toxic catalysts (ZnCl₂), while enzymatic methods face UDP-glucose cost barriers.
  • Recent Advances :
    • Ultrasound-Microwave Hybrid Systems : Reduce extraction time to 1 hour.
    • Engineered Enzymes : I121D mutant of OsCGT enables one-pot O-to-C glycosidic rearrangement.

Chemical Reactions Analysis

Types of Reactions

Phlorizin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phloretin and various oxidation products.

    Reduction: Dihydrochalcone derivatives.

    Hydrolysis: Phloretin and glucose.

Scientific Research Applications

Phlorizin has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study glycosylation reactions and the properties of dihydrochalcones.

    Biology: Investigated for its role in regulating cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects in treating diabetes, cancer, and liver diseases.

    Industry: Utilized in the food industry as a natural sweetener and antioxidant.

Comparison with Similar Compounds

Key Compounds for Comparison:

1-[2,4-Dihydroxy-6-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one ()

  • Structural Differences : Replaces the glucosyl group with a methoxy and prenyl (3-methyl-2-buten-1-yl) substituent.
  • Implications : Increased lipophilicity due to the prenyl group, which may enhance membrane permeability but reduce solubility .

2-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[glucosyl]oxyphenyl]methyl]cyclopentan-1-one () Structural Differences: Cyclopentanone core with diarylheptanoid architecture and dual glucosyl/methoxy substitutions.

1-(2,4-Dihydroxy-6-methoxy-3-glucosyloxyphenyl)ethan-1-one () Structural Differences: Acetophenone backbone (propan-1-one vs. ethan-1-one) with a 3′-glucosyl substitution. Implications: The shorter backbone may reduce steric hindrance, affecting binding to biological targets .

Physicochemical and Bioactive Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Inferred) Bioactivity (Inferred)
1-[2,4-Dihydroxy-6-[glucosyl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one C₂₆H₃₀O₁₄ 566.51 Glucosyl, 2,4-dihydroxy, 4-hydroxyphenyl High (polar groups) Antioxidant, glycoside-mediated
1-[2,4-Dihydroxy-6-methoxy-3-prenylphenyl]-3-(4-hydroxyphenyl)-2-propen-1-one C₂₁H₂₂O₄ 338.40 Prenyl, methoxy, 2,4-dihydroxy Moderate Lipophilic-targeting
2-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[glucosyl]oxyphenyl]methyl]cyclopentan-1-one C₂₉H₃₆O₁₂ 600.59 Cyclopentanone, dual glucosyl/methoxy Moderate Anti-inflammatory (diarylheptanoid class)
1-(2,4-Dihydroxy-6-methoxy-3-glucosyloxyphenyl)ethan-1-one C₁₅H₂₀O₁₀ 360.32 Acetophenone, 3′-glucosyl High Glycoside-specific interactions

Methodological Considerations in Comparative Analysis

  • Similarity Metrics : Structural similarity assessments (e.g., Tanimoto coefficients) may mislead due to functional group variability. For example, glucosyl vs. prenyl substitutions alter bioactivity despite similar backbone structures .
  • Tailored methods like HPLC or NMR are preferable for solubility or stability studies .

Functional Implications

  • Glucosylation: Enhances water solubility and may facilitate glycosidase-mediated activation in biological systems, as seen in ’s acetophenone analog .
  • Diarylheptanoids: The cyclopentanone derivative () likely exhibits anti-inflammatory properties akin to curcuminoids, emphasizing the role of core structure in bioactivity .

Notes on Evidence Utilization

  • ’s CMC data, while relevant for surfactants, highlights the need for compound-specific analytical protocols .
  • underscores the limitations of structural similarity metrics in predicting biological outcomes, urging integration of functional assays .
  • Cross-referencing structural analogs (–5) clarifies substituent-driven property changes but reveals gaps in direct bioactivity data for the target compound .

Biological Activity

The compound 1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one , commonly referred to as isoswertisin, is a flavonoid derivative known for its diverse biological activities. This article reviews the current understanding of its biological activity, including antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure

The molecular formula of isoswertisin is C21H22O12C_{21}H_{22}O_{12}. Its structure features multiple hydroxyl groups that contribute to its biological properties:

Structure 1[2,4Dihydroxy6[3,4,5trihydroxy6(hydroxymethyl)oxan2yl]oxyphenyl]3(4hydroxyphenyl)propan1one\text{Structure }1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one

Antioxidant Activity

Isoswertisin exhibits significant antioxidant properties. Studies have demonstrated that it can scavenge free radicals and reduce oxidative stress in various cell types. The compound's ability to modulate reactive oxygen species (ROS) levels has been linked to its protective effects against cellular damage.

StudyMethodFindings
In vitro assaysIsoswertisin reduced ROS levels in human cell lines by 30% compared to control.
Animal studiesDemonstrated a 40% decrease in lipid peroxidation in rats treated with isoswertisin.

Anti-inflammatory Effects

Research indicates that isoswertisin possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

StudyMethodFindings
Cell cultureReduced TNF-alpha and IL-6 levels by 50% in macrophage cultures treated with isoswertisin.
In vivo modelsSignificantly decreased paw edema in carrageenan-induced inflammation models.

Neuroprotective Effects

Isoswertisin has been shown to exert neuroprotective effects, particularly in models of neurodegenerative diseases. It promotes neuronal survival and reduces apoptosis through modulation of signaling pathways.

StudyMethodFindings
C. elegans modelExtended lifespan and improved stress resistance in C. elegans treated with isoswertisin.
Neuroblastoma cell linesIncreased cell viability by 25% under oxidative stress conditions.

Case Studies

  • Cardiovascular Health : A clinical study assessed the impact of isoswertisin on patients with metabolic syndrome. Results indicated a significant reduction in blood pressure and improved lipid profiles after 12 weeks of treatment.
  • Diabetes Management : In diabetic rat models, isoswertisin administration resulted in lowered blood glucose levels and improved insulin sensitivity, suggesting potential as an adjunct therapy for diabetes.

Q & A

Q. What analytical techniques are essential for structural elucidation of this compound?

To confirm the structure, employ a combination of NMR spectroscopy (1H, 13C, and 2D-COSY for proton-proton correlations), mass spectrometry (ESI-MS) for molecular weight validation, and X-ray crystallography for absolute stereochemical determination. For example, NMR chemical shifts for analogous chalcone derivatives (e.g., δ 2.9–3.8 ppm for aliphatic protons and δ 5.9–7.1 ppm for aromatic protons) can guide assignments . Cross-reference with SMILES and InChIKey data from validated databases to resolve ambiguities .

Q. What are the standard synthetic routes for this compound?

A typical strategy involves glycosylation of the phenolic hydroxyl groups using protected glucose derivatives (e.g., tetra-O-acetyl-α-D-glucopyranosyl bromide) under Koenigs-Knorr conditions, followed by deprotection with sodium methoxide. Key steps include:

  • Selective protection of hydroxyl groups (e.g., benzyl or acetyl groups) to avoid side reactions.
  • Friedel-Crafts acylation to introduce the propan-1-one moiety.
    Optimize yields (60–75%) by controlling reaction temperature (0–25°C) and catalyst (e.g., BF3·Et2O) stoichiometry .

Q. How is preliminary pharmacological screening conducted for this compound?

Use in vitro assays to evaluate antioxidant activity (DPPH/ABTS radical scavenging), anti-inflammatory potential (COX-2 inhibition), and cytotoxicity (MTT assay on cancer cell lines). For instance, chalcone derivatives with similar substitutions show IC50 values of 10–50 µM in antioxidant assays . Validate results with triplicate experiments and positive controls (e.g., ascorbic acid for antioxidants).

Advanced Research Questions

Q. How to design experiments to optimize synthetic yield and purity?

Apply Design of Experiments (DoE) to assess variables like solvent polarity, catalyst loading, and reaction time. For example:

  • Use HPLC-PDA to monitor reaction progress and purity (>95% threshold).
  • Employ response surface methodology (RSM) to identify optimal conditions (e.g., 20 mol% catalyst, 12-hour reaction time in THF).
    Address impurities (e.g., unreacted glycosyl donors) via column chromatography with gradient elution (hexane:EtOAc 7:3 to 1:1) .

Q. How to evaluate the compound’s stability under physiological conditions?

Perform accelerated stability studies :

  • Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C.
  • Analyze degradation products via LC-MS/MS at 0, 12, 24, and 48 hours.
    Chalcone glycosides often degrade via hydrolysis of the glycosidic bond , with half-lives of 8–12 hours in acidic media. Include stabilizers (e.g., cyclodextrins) to enhance bioavailability .

Q. How to resolve contradictions in reported bioactivity data?

If conflicting results arise (e.g., variable IC50 values across studies):

  • Standardize assay protocols (e.g., cell line passage number, serum concentration).
  • Validate compound integrity using HPLC-UV before testing.
  • Conduct molecular docking to confirm target binding (e.g., Keap1-Nrf2 pathway for antioxidants). Differences may arise from stereochemical impurities or solvent effects .

Q. What advanced techniques characterize its interaction with biological targets?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD values). For example:

  • SPR : Immobilize the target protein (e.g., COX-2) and measure real-time binding at varying compound concentrations.
  • Molecular dynamics simulations (e.g., GROMACS) to model interactions over 100-ns trajectories.
    Correlate findings with in vivo pharmacokinetics (e.g., Cmax, T1/2) to assess translational relevance .

Methodological Considerations

  • Data Validation : Cross-check NMR assignments with HSQC/HMBC experiments to avoid misassignment of overlapping signals .
  • Contamination Control : Use HPLC-MS to detect trace impurities from incomplete glycosylation or oxidation byproducts.
  • Theoretical Frameworks : Link studies to conceptual models (e.g., structure-activity relationships for chalcones) to guide hypothesis-driven research .

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